REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1C2C(=CC=C(C(=O)C)C=2)N[CH:5]=1.[F:16][C:17]1[C:18](I)=[C:19]([CH:21]=[C:22]([F:25])[C:23]=1[F:24])[NH2:20]>>[F:16][C:17]1[C:23]([F:24])=[C:22]([F:25])[CH:21]=[C:19]2[C:18]=1[C:4]([CH2:3][CH2:2][NH2:1])=[CH:5][NH:20]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=C(C=C12)C(C)=O
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(N)C=C(C1F)F)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC1=C2C(=CNC2=CC(=C1F)F)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |